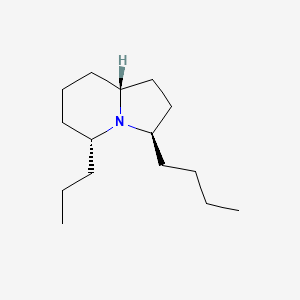

3-Butyl-5-propyloctahydroindolizine

説明

特性

CAS番号 |

67217-85-0 |

|---|---|

分子式 |

C15H29N |

分子量 |

223.4 g/mol |

IUPAC名 |

(3R,5R,8aR)-3-butyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C15H29N/c1-3-5-8-14-11-12-15-10-6-9-13(7-4-2)16(14)15/h13-15H,3-12H2,1-2H3/t13-,14-,15-/m1/s1 |

InChIキー |

ONNRIWKYSUKBOB-RBSFLKMASA-N |

SMILES |

CCCCC1CCC2N1C(CCC2)CCC |

異性体SMILES |

CCCC[C@@H]1CC[C@@H]2N1[C@@H](CCC2)CCC |

正規SMILES |

CCCCC1CCC2N1C(CCC2)CCC |

同義語 |

indolizidine 223AB inolizidine-223AB |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-butyl-5-propyloctahydroindolizine, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of pyrrolidine precursors followed by alkylation with butyl and propyl groups. Key steps include hydrogenation to achieve the octahydroindolizine core. Purity is confirmed via HPLC (>98% purity thresholds), while structural characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and FT-IR to verify functional groups. Storage at 0–6°C is recommended for stability .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

- Methodological Answer : Stereochemical configurations (e.g., cis/trans isomerism in the octahydroindolizine ring) impact solubility, melting points, and reactivity. Computational tools like Density Functional Theory (DFT) predict energy-minimized conformers, while X-ray crystallography resolves absolute configurations. Experimental validation includes polarimetry and chiral HPLC to distinguish enantiomers .

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

- Methodological Answer : Degradation under oxidative or photolytic conditions is common. Stability studies using accelerated thermal aging (40°C/75% RH) and UV-Vis spectroscopy monitor decomposition. Mitigation involves inert-atmosphere storage (argon), light-resistant containers, and lyophilization for long-term preservation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing side products?

- Methodological Answer : Reaction parameters (temperature, catalyst loading) must be systematically optimized. For example:

| Catalyst Type | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (5% w/w) | 12 | 80 | 72 |

| Raney Nickel | 18 | 70 | 65 |

Design of Experiments (DoE) and HPLC-MS track intermediates. Catalytic hydrogenation at 80°C with Pd/C maximizes yield while reducing alkylation byproducts .

Q. What bioactivity profiles have been reported for this compound, and how do structural modifications enhance its pharmacological potential?

- Methodological Answer : Preliminary studies indicate antimicrobial activity (MIC: 8 µg/mL against S. aureus) and enzyme inhibition (IC₅₀: 12 µM for COX-2). Structure-activity relationship (SAR) analysis via molecular docking identifies the propyl chain as critical for hydrophobic binding. Derivatives with fluorinated substituents show improved metabolic stability in hepatic microsome assays .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences) or impurities. Standardization includes:

- Replicating assays in ISO-certified labs with controlled conditions.

- Cross-validating results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Purity re-evaluation using LC-HRMS to rule out degradation products .

Q. What advanced computational models predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer : QSAR models predict biodegradability (e.g., logP = 3.2 suggests moderate persistence). Molecular dynamics simulations map cytochrome P450-mediated oxidation pathways. Experimental validation employs radiolabeled tracers and high-resolution mass spectrometry to identify metabolites .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches despite identical protocols?

- Methodological Answer : Variations arise from residual solvents or dynamic stereochemical interconversion . Solutions include:

- Rigorous solvent removal via Kugelrohr distillation .

- Low-temperature NMR (e.g., −40°C ) to "freeze" conformational states.

- 2D NMR (COSY, NOESY) to resolve overlapping signals .

Key Research Tools

- Synthesis : Hydrogenation reactors, chiral catalysts.

- Characterization : 600 MHz NMR, Q-TOF MS.

- Bioactivity : Microplate readers for high-throughput screening.

- Computational : Schrödinger Suite, Gaussian 16.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。